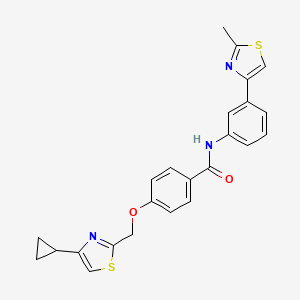

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

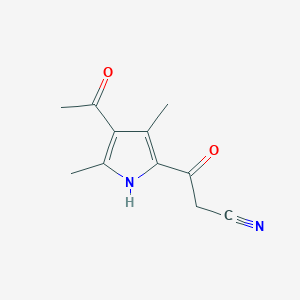

The compound “4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms1. It is used in scientific research with diverse applications ranging from drug discovery to materials1.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole rings, the introduction of the cyclopropyl and methyl groups, and the formation of the amide and ether linkages. However, without specific literature sources, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole rings, the amide group, and the ether linkage. The cyclopropyl and methyl groups would be substituents on the thiazole rings.Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the thiazole ring, such as electrophilic aromatic substitution, or reactions at the amide group, such as hydrolysis. The ether linkage could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole rings, the amide group, and the ether linkage would likely make it a polar compound, and it could potentially form hydrogen bonds. The cyclopropyl and methyl groups would add some hydrophobic character.Scientific Research Applications

Antidiabetic Agent Research

- 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide derivatives have been investigated as potential antidiabetic agents. A study by Nomura et al. (1999) identified a structurally similar compound, KRP-297, as a promising candidate for treating diabetes mellitus.

Cancer Research

- Compounds structurally similar to 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide have been evaluated for their anticancer activities. A study by Ravinaik et al. (2021) found that such compounds exhibited moderate to excellent anticancer activity against various cancer cell lines.

Antioxidant Additives for Lubricating Oils

- A study by Amer et al. (2011) investigated the use of thiazole derivatives in enhancing the antioxidant properties of lubricating oils, indicating potential applications for similar benzamide compounds in industrial contexts.

Antitumor and Antimicrobial Activity

- The antitumor and antimicrobial properties of benzamide derivatives have been explored. Rizk et al. (2021) studied compounds with structures akin to 4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide, finding them effective against human colon carcinoma cells and various bacteria and fungi.

Nematocidal Activity

- Novel thiazole derivatives have been synthesized and their effectiveness as nematicides evaluated. Liu et al. (2022) found that such compounds showed promising nematocidal activity, suggesting potential agricultural applications for similar benzamide compounds.

Safety And Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Future Directions

The future research directions for this compound could potentially include further investigation of its synthesis, exploration of its reactivity, and study of its biological activity. However, without specific information on its current uses or properties, it’s difficult to speculate on specific future directions.

properties

IUPAC Name |

4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S2/c1-15-25-22(13-30-15)18-3-2-4-19(11-18)26-24(28)17-7-9-20(10-8-17)29-12-23-27-21(14-31-23)16-5-6-16/h2-4,7-11,13-14,16H,5-6,12H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKAINIJPKTBSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OCC4=NC(=CS4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2357295.png)

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)

![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)